![molecular formula C12H15ClN2O4 B14014186 Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate CAS No. 13839-38-8](/img/structure/B14014186.png)
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, which is often associated with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate typically involves the reaction of ethyl 2-bromo-2-[(4-chlorophenyl)carbamoylamino]oxypropanoate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate
- 4-(4-chlorophenyl)-2-(ethoxycarbonyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbamoylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13839-38-8 |
|---|---|
Formule moléculaire |
C12H15ClN2O4 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17) |
Clé InChI |
WOABXSRQPNPOBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
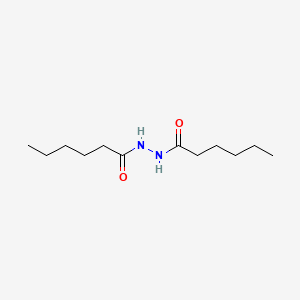
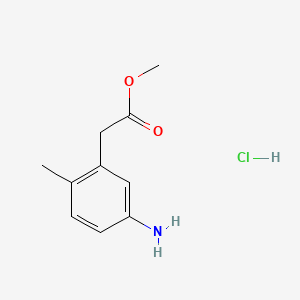


![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)

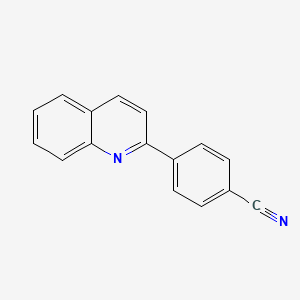
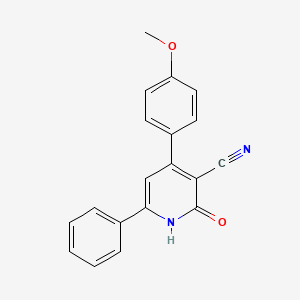
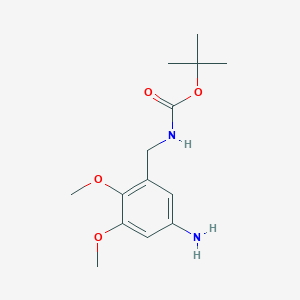
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
